methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers
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Overview
Description
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylamine and subsequent esterification. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic applications and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Norcarane (bicyclo[4.1.0]heptane): A structurally similar compound used in organic synthesis.
Bicyclo[4.1.0]heptane derivatives: Various derivatives with different functional groups that exhibit unique chemical properties.
Uniqueness
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is unique due to its combination of a bicyclic structure with an amino and ester functional group.
Properties
IUPAC Name |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)4-2-3-6-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQBIWIVISXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2C1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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